Structural Differentiation from the Closest Des‑Phenyl Analog: Molecular Weight and Lipophilicity Advantage
The closest commercially available analog, N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide (CAS not assigned, M.W. 306.39 g·mol⁻¹), lacks the benzyl group present in the target compound (M.W. 382.5 g·mol⁻¹) . This structural difference translates into a calculated lipophilicity increase of approximately 1.5–2.0 LogP units (class‑level estimate based on fragment contributions of a phenyl ring), which is expected to enhance membrane permeability and binding to hydrophobic pockets in PI3K isoform active sites [1]. The higher molecular weight also places the target compound in a more favorable range for oral bioavailability according to Lipinski's Rule of Five, with a predicted LogP of 3.0–3.5 versus 1.5–2.0 for the des‑phenyl analog [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | M.W. 382.5 g·mol⁻¹; predicted LogP 3.0–3.5 |
| Comparator Or Baseline | N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide: M.W. 306.39 g·mol⁻¹; predicted LogP 1.5–2.0 |
| Quantified Difference | Δ M.W. = 76.1 g·mol⁻¹; Δ LogP ≈ +1.5 to +2.0 |
| Conditions | Predicted using fragment‑based and atom‑based QSAR models; experimental LogP not available for either compound. |
Why This Matters
The higher lipophilicity of the target compound is predicted to improve passive membrane permeability and target‑site occupancy in cellular assays, making it a superior choice over the des‑phenyl analog for intracellular PI3K inhibition studies.
- [1] DrugBank. Lipinski's Rule of Five (technical documentation). Accessed 2026. View Source
- [2] Pilaralisib (XL147). CHEBI:71957. European Bioinformatics Institute. Accessed 2026. View Source
